molecular formula C11H23NO2 B12115125 Piperidine, 4-[2-(2-ethoxyethoxy)ethyl]- CAS No. 1152526-42-5

Piperidine, 4-[2-(2-ethoxyethoxy)ethyl]-

Cat. No.: B12115125
CAS No.: 1152526-42-5
M. Wt: 201.31 g/mol
InChI Key: CLRLWVUZTNXQNW-UHFFFAOYSA-N
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Description

Piperidine, 4-[2-(2-ethoxyethoxy)ethyl]- is a chemical compound with the molecular formula C11H23NO2. It is a derivative of piperidine, a six-membered heterocyclic amine containing one nitrogen atom. This compound is used in various fields of research and industry due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Piperidine, 4-[2-(2-ethoxyethoxy)ethyl]- typically involves the reaction of piperidine with 2-(2-ethoxyethoxy)ethyl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of Piperidine, 4-[2-(2-ethoxyethoxy)ethyl]- can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of continuous flow reactors also enhances safety and reduces the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

Piperidine, 4-[2-(2-ethoxyethoxy)ethyl]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding N-oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine nitrogen or the ethoxyethoxy groups, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: N-oxides of Piperidine, 4-[2-(2-ethoxyethoxy)ethyl]-.

    Reduction: Reduced derivatives with hydrogenated nitrogen or ethoxyethoxy groups.

    Substitution: Substituted piperidine derivatives with various functional groups.

Scientific Research Applications

Piperidine, 4-[2-(2-ethoxyethoxy)ethyl]- has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Employed in the study of enzyme inhibitors and receptor ligands.

    Medicine: Investigated for its potential therapeutic effects in treating neurological disorders and as an intermediate in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and as a solvent in various industrial processes.

Mechanism of Action

The mechanism of action of Piperidine, 4-[2-(2-ethoxyethoxy)ethyl]- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Piperidine: A basic six-membered heterocyclic amine with one nitrogen atom.

    4-(2-Ethoxyethoxy)piperidine: A similar compound with a different substitution pattern on the piperidine ring.

    N-Ethylpiperidine: A derivative of piperidine with an ethyl group attached to the nitrogen atom.

Uniqueness

Piperidine, 4-[2-(2-ethoxyethoxy)ethyl]- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications, where its specific reactivity and interactions are required.

Properties

CAS No.

1152526-42-5

Molecular Formula

C11H23NO2

Molecular Weight

201.31 g/mol

IUPAC Name

4-[2-(2-ethoxyethoxy)ethyl]piperidine

InChI

InChI=1S/C11H23NO2/c1-2-13-9-10-14-8-5-11-3-6-12-7-4-11/h11-12H,2-10H2,1H3

InChI Key

CLRLWVUZTNXQNW-UHFFFAOYSA-N

Canonical SMILES

CCOCCOCCC1CCNCC1

Origin of Product

United States

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